molecular formula C9H17N5 B13208926 Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine

Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine

Cat. No.: B13208926
M. Wt: 195.27 g/mol
InChI Key: WRCGFHZPOLFBCE-UHFFFAOYSA-N
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Description

Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine is a complex organic compound that features a pyrrolidine ring, a triazole ring, and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine typically involves multi-step organic reactionsThe final step involves the addition of the dimethylamine group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include various substituted triazoles, pyrrolidines, and amines, depending on the specific reagents and conditions used .

Scientific Research Applications

Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and pyrrolidine derivatives, such as:

Uniqueness

What sets Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine apart is its unique combination of the triazole and pyrrolidine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine, known by its CAS number 2090235-91-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer effects, mechanisms of action, and pharmacological profiles based on diverse research findings.

Chemical Structure and Properties

The compound features a triazole ring linked to a pyrrolidine moiety, contributing to its unique biological activity. Its molecular formula is C9H17N5C_9H_{17}N_5 with a molecular weight of 195.26 g/mol. The structure is significant in determining its interaction with biological targets.

Biological Activity Overview

Anticancer Activity
Recent studies have indicated that compounds containing the triazole group exhibit promising anticancer properties. For instance, research involving similar triazole derivatives has shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Summary of Anticancer Studies on Triazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMV4-11 (leukemia)5.0Induces apoptosis via c-Myc downregulation
4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-amineA375 (melanoma)8.0Cell cycle arrest in G0/G1 phase
N,N-Dimethyl derivativesPC3 (prostate)6.5Inhibition of proliferation

Mechanisms of Action
The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in cell survival and apoptosis. Studies suggest that it may inhibit specific proteins associated with cancer progression, such as c-Myc and others related to the cell cycle.

Case Studies

Case Study 1: Antitumor Efficacy in Xenograft Models
In a recent study involving mouse xenograft models, compounds similar to this compound demonstrated significant tumor growth inhibition. The study reported that these compounds effectively reduced tumor size while showing acceptable tolerability in vivo.

Case Study 2: Mechanistic Insights
Another investigation focused on the cellular mechanisms activated by the compound. It was found that treatment led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins in treated cells. This shift suggests a robust mechanism where the compound promotes programmed cell death in cancerous cells.

Pharmacological Profile

The pharmacokinetic properties of this compound are crucial for its therapeutic application. Preliminary data indicate favorable absorption and distribution characteristics, which enhance its potential as an anticancer agent.

Table 2: Pharmacokinetic Properties

PropertyValue
BioavailabilityHigh
Half-life4 hours
MetabolismHepatic (liver enzymes)
ExcretionRenal

Properties

Molecular Formula

C9H17N5

Molecular Weight

195.27 g/mol

IUPAC Name

N,N-dimethyl-1-(1-pyrrolidin-3-yltriazol-4-yl)methanamine

InChI

InChI=1S/C9H17N5/c1-13(2)6-8-7-14(12-11-8)9-3-4-10-5-9/h7,9-10H,3-6H2,1-2H3

InChI Key

WRCGFHZPOLFBCE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CN(N=N1)C2CCNC2

Origin of Product

United States

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